Substantial Scratch Reduction vs. Calcined Ceria Slurry in Semiconductor CMP
In chemical mechanical planarization (CMP) for semiconductor manufacturing, nano-sized cerium hydroxide (NSC) abrasive slurry with ~5 nm particle size achieved a 97% reduction in scratches compared to conventional calcined ceria slurry, while maintaining comparable oxide removal rate [1]. The NSC slurry successfully eliminated particles larger than 1 μm, which are primary contributors to polishing defects [1].
| Evidence Dimension | Polishing defectivity (scratch count) |
|---|---|
| Target Compound Data | Scratches reduced to 1/30 of calcined ceria baseline |
| Comparator Or Baseline | Conventional calcined ceria (CeO₂) slurry |
| Quantified Difference | 30× reduction in scratches (97% decrease) |
| Conditions | CMP polishing process; ~5 nm NSC abrasive particle size; SiO₂ film; semiconductor wafer planarization |
Why This Matters
For sub-14 nm semiconductor nodes where even minor scratches cause device yield loss, this defectivity advantage directly translates to higher manufacturing yield and lower cost-per-die.
- [1] Tanaka T, et al. Nano size cerium hydroxide slurry for scratch-free CMP process. Proceedings of International Conference on Planarization/CMP Technology 2014; 22-24. ISBN: 978-1-4799-5558-9. View Source
